2-(4-methoxyphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a propan-2-yl pyrazole moiety at position 5, linked via an acetamide group to a 4-methoxyphenyl ring. The propan-2-yl pyrazole substituent introduces steric bulk, which may influence target binding specificity. Although direct pharmacological data for this compound are unavailable in the provided evidence, structurally related analogs exhibit antitumor, antimicrobial, and CNS-modulating activities .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-11(2)22-9-8-14(21-22)16-19-20-17(25-16)18-15(23)10-12-4-6-13(24-3)7-5-12/h4-9,11H,10H2,1-3H3,(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCXIUFAWIXLTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with 3,4-dimethoxyphenyl methyl ketone in the presence of a catalytic amount of sodium hydroxide . This reaction forms an intermediate chalcone, which then undergoes a Michael addition with N-heterocycles to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as 1,3-bis(carboxymethyl)imidazolium chloride can be employed to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-methoxyphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
The target compound’s structural uniqueness lies in its combination of oxadiazole, pyrazole, and acetamide functionalities. Key comparisons with similar molecules include:
Physicochemical and Spectroscopic Properties
- Melting Points : The dichlorophenyl-pyrazole derivative melts at 117–118°C, while the thioether-oxadiazole compound has a higher m.p. (181.2°C), likely due to stronger intermolecular interactions (e.g., π-stacking from phenyl groups).
- Spectroscopic Characterization : Most analogs (e.g., ) are characterized via ¹H NMR, IR, and mass spectrometry, confirming acetamide (δ ~2.1 ppm for CH₃) and oxadiazole (C=N stretch ~1600 cm⁻¹) functionalities.
Pharmacological Implications
- The 4-methoxyphenyl group in the target compound and ’s pyrazoline derivative may enhance CNS penetration due to increased lipophilicity .
- Thiazole- and thioether-containing analogs (e.g., ) are often associated with antimicrobial activity, whereas dichlorophenyl/pyridinyl groups (e.g., ) may target kinase pathways.
Biological Activity
The compound 2-(4-methoxyphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural features, which include:
- A 4-methoxyphenyl group that may enhance lipophilicity and biological interactions.
- A pyrazole moiety known for its pharmacological properties.
- An oxadiazole ring that contributes to the compound's reactivity and interaction with biological targets.
The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets within cells. The oxadiazole and pyrazole rings are known to participate in various biochemical pathways, potentially modulating enzyme activities or receptor interactions.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular processes.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and oxadiazole moieties. For instance:
- A related pyrazole derivative exhibited significant cytotoxicity against various cancer cell lines (IC50 values ranging from 1.88 to 42.30 µM) .
- The presence of the methoxy group in the phenyl ring is believed to enhance the anticancer activity by improving binding affinity to cancer-related targets .
Anti-inflammatory Properties
Compounds with similar structures have shown promise as anti-inflammatory agents. The modulation of inflammatory pathways through enzyme inhibition (e.g., COX or LOX pathways) is a potential mechanism by which this compound may exert anti-inflammatory effects.
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds:
| Study | Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|---|
| Bouabdallah et al. | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | Cytotoxic |
| Wei et al. | Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | A549 | 26 | Antitumor |
| Xia et al. | 1-Arylmethyl-3-aryl-1H-pyrazole | Various | 49.85 | Antitumor |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
